molecular formula C29H28N2O5 B016385 1-(2-deoxy-5-O-trityl-beta-D-threopentofuranosyl)thymine CAS No. 55612-11-8

1-(2-deoxy-5-O-trityl-beta-D-threopentofuranosyl)thymine

Cat. No. B016385
CAS RN: 55612-11-8
M. Wt: 484.5 g/mol
InChI Key: FZDHVUVGQXVYOP-TWJOJJKGSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives involves novel organometallic reagents and conditions that allow for the selective formation of desired products. For instance, the direct conversion of 5′-O-trityl-3′-keto-2′-deoxythymidine to related compounds demonstrates the intricate manipulation of nucleoside structures through chemical means (Webb, 1988). The precise control over the stereochemistry and subsequent transformations highlight the complex nature of synthesizing these molecules.

Molecular Structure Analysis

Understanding the molecular structure of 1-(2-deoxy-5-O-trityl-beta-D-threopentofuranosyl)thymine and its analogs is crucial for their application in scientific research. The detailed structural analysis involves examining stereochemistry and the effects of substituents on the molecule's physical and chemical properties. Such analyses are instrumental in designing compounds with desired biological activities and stability.

Chemical Reactions and Properties

The chemical reactivity of this compound includes its ability to undergo various transformations, providing pathways to synthesize novel nucleosides. These reactions are essential for creating analogs with specific functions, such as inhibitors or probes for biological systems. For example, the synthesis and reactivities of derivatives from unsaturated thymine nucleosides showcase the versatility of these compounds in chemical synthesis (Minamoto et al., 1991).

properties

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDHVUVGQXVYOP-TWJOJJKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970952
Record name 1-(2-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-deoxy-5-O-trityl-beta-D-threopentofuranosyl)thymine

CAS RN

55612-11-8
Record name 1-[2-Deoxy-5-O-(triphenylmethyl)-β-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55612-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Deoxy-5-o-trityl-beta-D-threopentofuranosyl)thymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine
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Record name 1-(2-Deoxy-5-O-trityl-�Ÿ-D-threopentofuranosyl)thymine
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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